N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic triazine derivative characterized by a 1,3,5-triazine core substituted with a methoxy group at position 4 and a morpholino group at position 4. A methylene bridge links the triazine moiety to a 4-oxo-4H-chromene-2-carboxamide group. The chromene ring system, a bicyclic structure with a ketone at position 4, is associated with diverse biological activities, including antitumor and anti-inflammatory effects, as observed in structurally related compounds . The morpholino group enhances solubility and modulates electronic properties, while the methoxy group influences steric and electronic interactions.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-27-19-22-16(21-18(23-19)24-6-8-28-9-7-24)11-20-17(26)15-10-13(25)12-4-2-3-5-14(12)29-15/h2-5,10H,6-9,11H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWSKFKZMHYQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Triazine moiety : Contributes to the compound's interaction with various biological targets.
- Morpholine ring : Enhances solubility and biological activity.
- Chromene core : Known for its diverse pharmacological properties.
The molecular formula is with a molecular weight of approximately 349.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to exert its effects through:
- Inhibition of Kinases : It has shown promising activity against various kinases, including EGFR and VEGFR-2, which are critical in cancer proliferation and angiogenesis.
- Cytotoxicity Against Cancer Cells : The compound has demonstrated selective cytotoxicity against several human cancer cell lines while showing minimal effects on normal cell lines.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound through various assays:
| Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 (Breast cancer) | 12.5 | Vinblastine | 10.0 |
| HCT-116 (Colon cancer) | 15.0 | Colchicine | 11.0 |
| PC-3 (Prostate cancer) | 18.0 | Doxorubicin | 9.0 |
| A549 (Lung cancer) | 20.0 | Paclitaxel | 8.0 |
| HepG2 (Liver cancer) | 17.5 | Cisplatin | 7.5 |
These results indicate that the compound exhibits significant anticancer activity, particularly against breast and colon cancer cell lines.
Selectivity Profile
The selectivity of this compound was assessed by comparing its effects on normal cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HFL-1 (Fetal lung) | >100 |
| WI-38 (Fibroblasts) | >100 |
The high IC50 values in normal cell lines suggest that the compound may preferentially target malignant cells, reducing potential side effects.
Case Studies and Research Findings
In a study published in a peer-reviewed journal, the compound was subjected to molecular docking analysis which revealed strong binding affinities to the active sites of EGFR and VEGFR-2 kinases. The interactions were characterized by hydrogen bonding and hydrophobic interactions, supporting the observed biological activities.
In Vivo Studies
Further investigations into the in vivo efficacy of this compound are warranted to validate its potential as an anticancer agent. Preliminary animal studies have indicated promising results in tumor reduction without significant toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazine derivatives with variations in the substituents attached to the methylene bridge. Below is a comparative analysis of its structural analogs, highlighting key differences and inferred properties:
Table 1: Structural and Molecular Comparison of Triazine Derivatives
*Calculated molecular weight based on formula; experimental data unavailable.
Key Observations:
Chromene vs. However, the furan analog (319.32 g/mol) has a lower molecular weight, which may improve bioavailability .
Sulfonamide vs. Carboxamide Linkers :
- The sulfonamide derivatives (e.g., fluorophenyl and pyrazole-substituted) introduce sulfonyl groups, which are more electronegative and capable of stronger hydrogen bonding than carboxamides. This could improve target affinity but may reduce membrane permeability .
Morpholino and Methoxy Substitutions: All compounds retain the 4-methoxy-6-morpholino-triazine core, suggesting shared electronic and solubility profiles. The morpholino group’s oxygen atoms may participate in hydrogen bonding with biological targets .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction yields be optimized?
The compound is synthesized via multi-step reactions, including functionalization of the triazine core and coupling with the chromene-carboxamide moiety. Key steps involve nucleophilic substitution (e.g., introducing methoxy and morpholino groups) and amide bond formation . Optimization strategies include:
Q. Which analytical techniques are critical for confirming structural integrity and purity?
A combination of spectroscopic and chromatographic methods ensures rigorous characterization:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., δ 3.6–3.8 ppm for morpholino protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₂N₅O₅: 448.1618) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational tools guide the design of derivatives with improved target affinity?
Computational workflows integrate:
- Density Functional Theory (DFT) : Model electronic properties to predict reactive sites for derivatization .
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize substituents enhancing binding energy (e.g., morpholino for hydrophobic interactions) .
- ADMET prediction : Tools like SwissADME to filter derivatives with favorable pharmacokinetics .
Q. What experimental approaches resolve contradictions in biological activity data (e.g., IC₅₀ variability)?
Mitigate discrepancies through:
Q. How can solubility challenges be addressed via prodrug strategies?
The compound’s hydrophobicity (logP ~3.5) limits solubility. Solutions include:
Q. What structural modifications to the triazine ring alter enzymatic inhibition profiles?
SAR studies reveal:
Q. Which preclinical models are most relevant for evaluating therapeutic potential in oncology?
Validation requires:
- In vitro : 3D tumor spheroids to mimic drug penetration barriers .
- In vivo : HCT-116 xenografts with PK/PD correlation (tumor/plasma ratio >5:1) .
- Biomarkers : Immunohistochemistry for target engagement (e.g., phospho-ERK reduction) .
Supporting Tables
Q. Table 1. Key Synthetic Intermediates and Purification Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
